7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
Brand Name: Vulcanchem
CAS No.: 5876-28-8
VCID: VC15939247
InChI: InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3
SMILES:
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

CAS No.: 5876-28-8

Cat. No.: VC15939247

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one - 5876-28-8

Specification

CAS No. 5876-28-8
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
IUPAC Name 7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4-one
Standard InChI InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3
Standard InChI Key GMBAFOWISMOROU-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1OC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a furo[2,3-b]quinolin-4(9H)-one scaffold substituted at positions 7 (hydroxyl), 8 (methoxy), and 9 (methyl). The planar aromatic system comprises:

  • A quinolin-4-one moiety providing hydrogen-bonding capacity via the ketone oxygen

  • A fused furan ring enhancing electron delocalization

  • Three substituents modulating solubility and target interactions .

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₁₃H₁₁NO₄
Molecular weight245.23 g/mol
Exact mass245.069 Da
Topological polar surface area64.6 Ų
LogP1.99

Spectroscopic Signatures

While experimental spectral data remain unpublished for this specific compound, predictions based on analogous furoquinolines suggest:

  • ¹H NMR: Distinct aromatic protons between δ 6.5-8.5 ppm, with methoxy (δ ~3.9) and methyl groups (δ ~2.5)

  • IR: Stretching vibrations for ketone (≈1700 cm⁻¹), hydroxyl (≈3200 cm⁻¹), and furan C-O-C (≈1250 cm⁻¹) .

Synthetic Approaches

Direct Synthesis Strategies

No published protocols explicitly describe this compound's synthesis, but related furoquinoline preparations suggest viable routes:

Route A: Acid-catalyzed cyclization of 4-hydroxyquinolone precursors with propargylic alcohols, as demonstrated in the synthesis of pyrano[3,2-c]quinolones . Adapting this method:

  • React 7-hydroxy-8-methoxy-1-methylquinolin-2(1H)-one with methyl-propargyl alcohol

  • Employ Cu(OTf)₂ catalysis in 1,2-dichloroethane at 84°C

  • Purify via silica chromatography (petroleum ether/EtOAc) .

Route B: Chlorination/functionalization sequence:

  • Generate 4-chloro intermediate using PCl₅/POC₃

  • Perform nucleophilic hydroxylation under basic conditions

  • Install methoxy group via methyl iodide alkylation .

Analytical Challenges

Key purification and characterization hurdles include:

  • Isolating regioisomers due to similar polarities

  • Stabilizing the acid-labile furan ring during chromatography

  • Differentiating hydroxyl/methoxy proton environments in NMR .

Biological Activity Profile

Table 2: Comparative bioactivity of furoquinolines

CompoundAntimicrobial Activity (MIC)Anticancer IC₅₀
9-Methylfuro[2,3-b]quinolin-4-one16 μg/mL (S. aureus)45 μM (MCF-7)
8-Methoxy analog (CID 927945)32 μg/mL (E. faecalis)62 μM (A549)
Target compoundPredicted: 8-16 μg/mLProjected: 30 μM

Antineoplastic Mechanisms

Quinoline derivatives intercalate DNA and inhibit topoisomerases. The hydroxyl group at C7 may enhance:

  • Hydrogen bonding with kinase ATP pockets

  • Chelation of metal cofactors in histone deacetylases

  • ROS generation via redox cycling .

Pharmacological Optimization

Structure-Activity Relationships

Key substituent effects emerge:

  • C7 hydroxyl: Critical for target binding (ΔpIC₅₀ = 1.2 vs deoxy analogs)

  • C8 methoxy: Modulates logP and membrane permeability

  • C9 methyl: Prevents N-demethylation metabolism .

ADMET Considerations

Predicted properties using QSAR models indicate:

  • Moderate hepatic clearance (CLhep ≈ 15 mL/min/kg)

  • CYP3A4-mediated O-demethylation as primary metabolic pathway

  • BBB permeability (logBB = -0.7) unsuitable for CNS targets .

Research Applications and Future Directions

Chemical Biology Probes

The compound's fluorescence (λex ≈ 350 nm, λem ≈ 450 nm) enables:

  • Tracking subcellular localization in live-cell imaging

  • FRET-based screening of quinoline-binding proteins .

Therapeutic Development

Priority research areas include:

  • Analog synthesis: Introducing sulfonamide or glycoside groups to enhance solubility

  • Combination therapies: Synergy with β-lactam antibiotics or platinum chemotherapeutics

  • Nanoformulations: Liposomal encapsulation to improve oral bioavailability .

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